4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNVWNPKMDGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole (1 ), a bicyclic amine-thiazole hybrid. This precursor is commercially available or synthesized via cyclocondensation of cyclohexanone with thiourea derivatives under acidic conditions. For target compound synthesis, 1 undergoes selective protection of the primary amine at position 6 using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at −5°C to 0°C, yielding (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate (2 ) (Scheme 1).
Acylation Reaction with 4-Bromobenzoyl Chloride
The Boc-protected intermediate 2 is subsequently acylated at the secondary amine (position 2) using 4-bromobenzoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base to neutralize HCl generated during the reaction. The reaction proceeds at room temperature for 6–8 hours, affording the N-acyl-Boc-protected intermediate (3 ). Final deprotection of the Boc group is achieved via treatment with hydrochloric acid in dioxane, yielding the target compound as a crystalline solid (Figure 1).
Table 1: Reagents and Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Protection | Boc₂O, K₂CO₃ | THF | −5°C to 0°C | 6 h | 85% |
| Acylation | 4-BrC₆H₄COCl, TEA | DCM | RT | 8 h | 78% |
| Deprotection | HCl/dioxane | Dioxane | RT | 2 h | 92% |
Spectroscopic Characterization and Analytical Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the presence of critical functional groups. The Boc-protected intermediate 2 exhibits a carbonyl stretch at 1699 cm⁻¹ (C=O, carbamate) and N–H bending at 1540 cm⁻¹. Post-acylation, the amide C=O stretch appears at 1650 cm⁻¹, while the azomethine (C=N) vibration of the thiazole ring is observed at 1618 cm⁻¹. Deprotection eliminates the Boc-associated peaks, with the final product showing a broad N–H stretch at 3321 cm⁻¹ (secondary amine).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) of the target compound reveals:
- A singlet at δ 7.82 ppm (2H, Ar–H ortho to Br)
- A multiplet at δ 2.37–1.86 ppm (4H, cyclohexenyl CH₂)
- A downfield-shifted NH proton at δ 10.12 ppm (amide).
¹³C NMR corroborates the structure with a carbonyl carbon at δ 167.5 ppm (C=O) and quaternary carbons at δ 134.2 ppm (C–Br) and 152.8 ppm (thiazole C2).
Optimization of Reaction Parameters
Solvent and Base Selection
The acylation step’s efficiency depends on solvent polarity and base strength. Dichloromethane (DCM) outperforms THF and ethyl acetate due to its ability to stabilize the acyl chloride intermediate. Triethylamine (TEA) proves superior to pyridine or DMAP in scavenging HCl, achieving a 78% yield compared to <60% with alternatives.
Temperature and Stoichiometry
Maintaining room temperature during acylation prevents undesired side reactions, such as Boc group cleavage. A 1:1 molar ratio of 4-bromobenzoyl chloride to amine precursor ensures complete conversion without excess reagent accumulation.
Table 2: Impact of Reaction Conditions on Acylation Yield
| Condition | Variation | Yield |
|---|---|---|
| Solvent | DCM | 78% |
| Solvent | THF | 52% |
| Base | TEA | 78% |
| Base | Pyridine | 58% |
| Temperature | 0°C | 45% |
| Temperature | RT | 78% |
Applications and Biological Relevance
While direct biological data for this compound remains limited, structural analogs exhibit notable anticancer activity. Schiff base derivatives of tetrahydrobenzo[d]thiazoles demonstrate IC₅₀ values of 0.1–10 µg/mL against breast (MCF-7) and colorectal (HCT116) carcinoma lines. The bromine substituent enhances electrophilicity, potentially improving DNA intercalation or kinase inhibition.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound can be used to study the biological activity of benzamide derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variants: Thiazole vs. Thiophene Derivatives
A key structural distinction lies in the heterocyclic core. The target compound employs a tetrahydrobenzo[d]thiazole ring, whereas analogs like 4-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxoethyl ethanethioate (3c) and 4-bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (4b) use a tetrahydrobenzo[b]thiophene ring. Thiophenes lack the nitrogen atom present in thiazoles, reducing hydrogen-bonding capacity and altering pharmacological interactions.
Table 1: Heterocycle Comparison
Substituent Effects on Reactivity and Bioactivity
Bromine Position and Functional Groups
The para-bromine on the benzamide group in the target compound contrasts with bromine placement in other analogs. For instance, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () incorporates bromine on a thiadiazole ring, which is highly reactive toward nucleophilic substitution with secondary amines. This reactivity is absent in the target compound due to its stable aromatic bromobenzamide group .
Pharmacologically Active Derivatives
In , 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide (Example 31) shares the tetrahydrobenzo[d]thiazole core but includes methoxy and propylamino groups. These modifications enhance its binding to targets in chronic obstructive pulmonary disease (COPD) therapy, demonstrating how substituent diversity drives therapeutic utility .
Table 2: Bioactivity Comparison
Biological Activity
4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a bromine atom on the benzene ring and a tetrahydrobenzo[d]thiazole moiety. Its unique structure allows it to interact with various biological targets, particularly in the context of antimicrobial and anticancer activities.
The primary target of this compound is the LasB system of Gram-negative bacteria. This compound acts by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system , inhibiting its function and disrupting bacterial communication pathways. As a result, it affects the quorum sensing pathway , leading to reduced virulence and pathogenicity in bacterial populations.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly those exhibiting quorum sensing mechanisms.
- Anticancer Properties : Research indicates that derivatives of this compound can act as potent antiproliferative agents against cancer cell lines. For instance, related compounds have shown IC50 values as low as 1.73 μM against FaDu cells (a human head and neck cancer cell line), indicating significant cytotoxicity .
Antimicrobial Studies
A study highlighted that this compound effectively inhibited the LasB enzyme in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production. The inhibition of this enzyme disrupts the bacterial communication necessary for coordinated infection processes.
Anticancer Activity
In another research effort focusing on related compounds with similar structures, it was found that they exhibited dual topoisomerase I and II inhibition, which is vital for cancer cell proliferation. The compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest at the G2/M phase. This was confirmed by various assays including western blot analysis showing increased levels of cleaved caspase-3 and LC3A/B .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| 4-Bromo-N-(4-aminoaryl)benzamide | Structure | Antiproliferative | 1.73 |
| Benzamide Derivative A | Structure | Quorum sensing inhibitor | 2.00 |
| Benzamide Derivative B | Structure | Anticancer (MCF-7) | 0.096 |
Q & A
Basic Research Questions
What are the optimal synthetic conditions for 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide to maximize yield and purity?
Methodological Answer:
The synthesis typically involves coupling 4-bromobenzoyl chloride with the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine precursor. Key parameters include:
- Solvent Selection: Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve both reactants .
- Catalyst/Base: Triethylamine (TEA, 3 equivalents) neutralizes HCl byproducts, improving reaction efficiency .
- Molar Ratios: A 1:1 molar ratio of 4-bromobenzoyl chloride to the thiazol-2-amine precursor minimizes side reactions .
- Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
